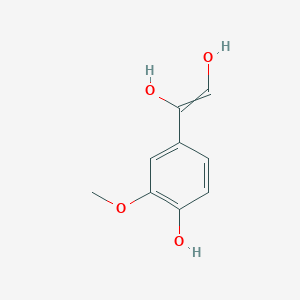
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a diol structure attached to an ethene backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of two hydroxyl groups across the double bond of an alkene. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction conditions typically involve the use of a solvent such as water or acetone, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale dihydroxylation processes using similar reagents and conditions. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenols or ethers.
科学研究应用
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the diol structure may play a role in redox reactions, contributing to the compound’s antioxidant properties .
相似化合物的比较
1-(4-Hydroxy-3-methoxyphenyl)ethene-1,2-diol can be compared with other similar compounds, such as:
1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol: Similar structure but with an ethane backbone instead of an ethene backbone.
4-Hydroxy-3-methoxyphenylglycol: Contains a glycol structure instead of a diol structure.
Apocynin: Contains a hydroxy and methoxy group but lacks the diol structure.
属性
CAS 编号 |
93674-68-1 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC 名称 |
1-(4-hydroxy-3-methoxyphenyl)ethene-1,2-diol |
InChI |
InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-5,10-12H,1H3 |
InChI 键 |
ANQSZMFAMJMVNO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
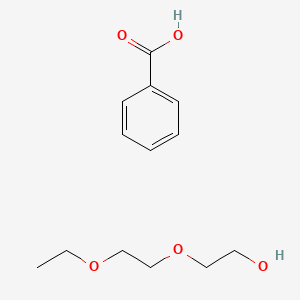
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
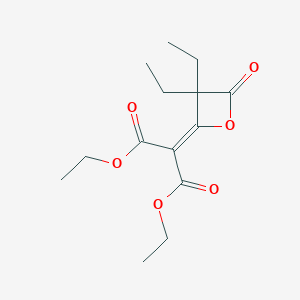
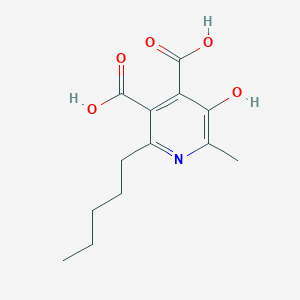
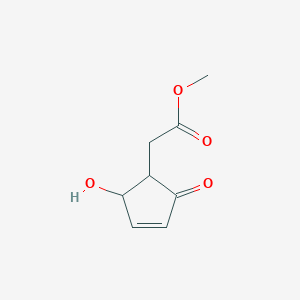

![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
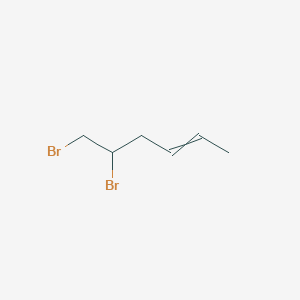
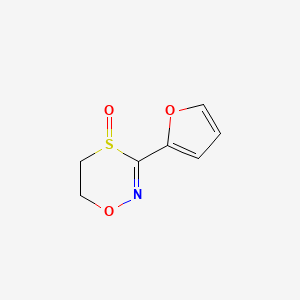
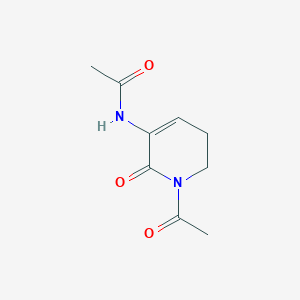
![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
